methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
Description
Methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a structurally complex sulfonamide-thiophene derivative. Its core structure features a thiophene ring substituted with a carboxylate ester at position 2 and a sulfamoyl group at position 2. The sulfamoyl moiety is further modified with a 4-chlorophenyl group and a carbamoyl-linked 2-ethylphenyl substituent. This compound’s synthesis likely involves multi-step reactions, including diazotization, sulfonation, and nucleophilic substitution, as inferred from analogous protocols for related thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[(4-chlorophenyl)-[2-(2-ethylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S2/c1-3-15-6-4-5-7-18(15)24-20(26)14-25(17-10-8-16(23)9-11-17)32(28,29)19-12-13-31-21(19)22(27)30-2/h4-13H,3,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUXZFNJWNQUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the sulfonamide group, and the attachment of the aromatic substituents. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Attachment of Aromatic Substituents: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
1.1 Sulfamoyl Group Hydrolysis
The sulfamoyl group (-SO₂NH-) undergoes hydrolysis under acidic or basic conditions to form sulfonic acid and amine derivatives. For thiophene sulfonamides, this typically proceeds via nucleophilic attack by water, releasing the amine fragment and forming a sulfonic acid.
1.2 Carbamoyl Group Hydrolysis
The carbamoyl moiety (-CONH-) hydrolyzes under basic conditions (e.g., NaOH) to yield the corresponding amine and carboxylate salt. This reaction is critical for converting carbamates into primary amines, a common step in drug metabolism.
1.3 Ester Group Hydrolysis
The methyl ester (-COOCH₃) hydrolyzes in acidic or basic conditions to form the carboxylic acid (-COOH). This reaction is reversible and depends on pH, temperature, and solvent choice .
Nucleophilic Substitution Reactions
2.1 Sulfamoyl Group Substitution
The sulfamoyl group can act as a leaving group in nucleophilic displacement reactions. For example, in the presence of a strong nucleophile (e.g., NH₃ or amines), substitution may occur, though steric hindrance from the thiophene ring and bulky substituents may limit reactivity.
2.2 Thiophene Ring Substitution
The thiophene ring may undergo electrophilic substitution, though deactivation by electron-withdrawing groups (e.g., sulfamoyl, ester) reduces reactivity. Potential sites for substitution include positions adjacent to activating groups, though direct substitution is less likely compared to benzene analogs.
Condensation Reactions
4.1 Formation of Imines/Amides
The carbamoyl group can participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amides. This is a common pathway in organic synthesis for creating heterocyclic structures.
4.2 Sulfonamide Coupling
The sulfamoyl group may couple with nucleophiles (e.g., amines, alcohols) under catalytic conditions (e.g., DCC coupling), forming cross-linked products. This is often exploited in medicinal chemistry for modifying biological activity.
Oxidation/Reduction Reactions
5.2 Thiophene Ring Reduction
The thiophene ring can undergo catalytic hydrogenation to form tetrahydrothiophene derivatives, though this requires harsh conditions (e.g., high-pressure H₂, palladium catalyst). This reaction alters the compound’s aromaticity and electronic properties.
Comparison of Reaction Types
| Reaction Type | Key Functional Group | Typical Conditions | Product Outcomes |
|---|---|---|---|
| Hydrolysis (Sulfamoyl) | -SO₂NH- | Acidic/Basic (H₂O, NaOH/HCl) | Sulfonic acid + amine |
| Hydrolysis (Carbamoyl) | -CONH- | Basic (NaOH) | Amine + carboxylate |
| Hydrolysis (Ester) | -COOCH₃ | Acidic/Basic (H₂O, HCl/NaOH) | Carboxylic acid |
| Nucleophilic Substitution | -SO₂NH- | Strong nucleophiles (NH₃, amines) | Substituted sulfonamide |
| Electrophilic Substitution | Thiophene ring | Electrophiles (e.g., NO₂⁺) | Substituted thiophene derivatives |
Scientific Research Applications
Biological Applications
-
Anticancer Activity
- Research indicates that thiophene derivatives exhibit promising anticancer properties. Methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has been evaluated for its cytotoxic effects against various human cancer cell lines, including breast carcinoma (MCF-7) and liver cancer (HepG2). The compound demonstrated significant inhibitory activity, suggesting potential use in cancer chemotherapy .
-
Antimicrobial Properties
- The compound has shown efficacy against a range of microbial pathogens. Studies suggest that its sulfamoyl group enhances antimicrobial activity, making it a candidate for developing new antibiotics . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Enzyme Inhibition
- This compound has been investigated for its ability to inhibit specific enzymes linked to disease processes, including those involved in cancer progression and inflammation .
Material Science Applications
- Solar Cells
- Dyeing and Corrosion Inhibition
Case Studies and Research Findings
| Application | Study Reference | Findings |
|---|---|---|
| Anticancer | Bull. Chem. Soc. Ethiop., 2023 | Significant cytotoxicity against MCF-7 and HepG2 cell lines. |
| Antimicrobial | Sigma-Aldrich Research | Effective against several bacterial strains; potential as an antibiotic candidate. |
| Solar Cells | MDPI Journal | Enhanced efficiency when used as an organic semiconductor layer. |
Mechanism of Action
The mechanism of action of methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three sulfonamide/sulfonylurea derivatives from the evidence, focusing on molecular features, applications, and research findings.
Table 1: Structural and Functional Comparison
Key Findings from Comparison
Core Structure Differences: The target compound’s thiophene backbone distinguishes it from benzene-based sulfonylureas (e.g., metsulfuron methyl) . Thiophene derivatives are often associated with enhanced metabolic stability and bioactivity compared to benzene analogs, as noted in studies on antifungal and anti-inflammatory agents .
This contrasts with triazinyl substituents in and compounds, which rely on hydrogen bonding with plant acetolactate synthase (ALS) enzymes for herbicidal activity . The 2-ethylphenyl carbamoyl moiety enhances lipophilicity compared to triazine-based substituents, which may improve membrane permeability but reduce water solubility.
Synthetic Pathways: The target compound’s synthesis likely parallels methods for sulfonamide-thiophenes, such as diazotization of 3-amino-thiophene intermediates followed by sulfonation and amine coupling (as in ) . By contrast, triazinyl sulfonylureas are typically synthesized via condensation of sulfonyl isocyanates with triazine amines .
Biological Activity: While the exact activity of the target compound is undocumented, structurally related sulfonamide-thiophenes exhibit antimicrobial and anti-inflammatory properties . In contrast, triazinyl sulfonylureas (e.g., metsulfuron methyl) inhibit ALS in plants, disrupting branched-chain amino acid synthesis .
Biological Activity
Methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₅H₁₈ClN₃O₃S
- Molecular Weight : 357.84 g/mol
- IUPAC Name : Methyl 3-[(4-chlorophenyl)(2-ethylphenylcarbamoylmethyl)sulfamoyl]thiophene-2-carboxylate
Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not determined |
| Boiling Point | Not determined |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated that derivatives of thiophene compounds, including sulfamoyl derivatives, possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a potential therapeutic application in treating inflammatory diseases.
Anticancer Properties
The compound's anticancer potential has been evaluated in several studies. For instance, a recent study highlighted its ability to induce apoptosis in human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .
The proposed mechanism of action for this compound involves the inhibition of specific enzymes involved in inflammatory and tumorigenic processes. The sulfamoyl moiety is thought to interact with key biological targets, disrupting their function and leading to therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of thiophene derivatives were synthesized and tested against a panel of pathogens. This compound exhibited an MIC (minimum inhibitory concentration) of 32 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
In vivo studies using a murine model of acute inflammation showed that treatment with this compound significantly reduced paw swelling and histological signs of inflammation compared to control groups . These results support its potential use in managing inflammatory conditions.
Q & A
Q. What are the key spectroscopic techniques for characterizing this compound, and how are they applied?
To confirm the structure of methyl 3-[(4-chlorophenyl)({[(2-ethylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate, employ a multi-technique approach:
- NMR Spectroscopy : Use H and C NMR to identify aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and carbamate/sulfonamide functional groups.
- FT-IR : Detect characteristic peaks for sulfonamide (S=O stretching at ~1350 cm) and ester carbonyl (C=O at ~1700 cm).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns.
Cross-validate results with X-ray crystallography for absolute configuration determination, as demonstrated in analogous thiophene derivatives .
Q. What synthetic routes are reported for similar sulfamoyl-substituted thiophene derivatives?
A common approach involves:
Sulfonylation : React thiophene precursors with sulfamoyl chlorides (e.g., 4-chlorophenylsulfamoyl chloride) in anhydrous dichloromethane (DCM) under nitrogen.
Carbamate Formation : Couple the sulfamoyl intermediate with 2-ethylphenyl isocyanate in dimethylformamide (DMF) at 60°C.
Esterification : Use methyl chloroformate in the presence of a base like triethylamine.
Optimize yields by controlling stoichiometry and reaction time, as seen in sulfonamide synthesis protocols .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
Discrepancies in reported bioactivity (e.g., enzyme inhibition or cytotoxicity) may arise from:
- Impurity Profiles : Use HPLC-MS to quantify by-products (e.g., unreacted sulfamoyl intermediates) that may interfere with assays .
- Experimental Conditions : Standardize solvent systems (e.g., DMSO concentration in cell culture) and biological models (e.g., cell line selection).
- Dose-Response Validation : Perform multiple replicates and statistical analysis (e.g., ANOVA) to ensure reproducibility, as outlined in environmental toxicology frameworks .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., carbonic anhydrase) based on sulfonamide pharmacophores.
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing 4-chlorophenyl) to predict bioactivity trends.
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability, leveraging logP values (~4.0 for similar thiophene esters) .
Q. How to design experiments evaluating environmental persistence and degradation pathways?
Adopt a tiered approach:
Laboratory Studies :
- Hydrolysis : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
- Photolysis : Expose to UV light (λ = 254 nm) and identify photoproducts (e.g., desulfonylated derivatives).
Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, following OECD guidelines.
Field Monitoring : Use soil/water sampling to detect residues, as outlined in longitudinal environmental fate studies .
Q. What challenges arise in synthesizing derivatives with modified sulfamoyl groups?
Key challenges include:
- Regioselectivity : Competing reactions at the sulfamoyl nitrogen can yield undesired isomers. Mitigate via protecting group strategies (e.g., Boc protection).
- Steric Hindrance : Bulky substituents (e.g., isopropyl) reduce reaction efficiency. Optimize using microwave-assisted synthesis to enhance kinetics.
- Purification : Separate polar by-products via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Data Analysis and Interpretation
Q. How to resolve contradictions in NMR spectra due to tautomerism or dynamic effects?
For ambiguous peaks (e.g., NH protons in sulfonamide/carbamate groups):
Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?
- Probit Analysis : Calculate EC/LC values for acute toxicity.
- Hill Slope Modeling : Quantify cooperativity in enzyme inhibition assays.
- Principal Component Analysis (PCA) : Identify variables (e.g., pH, temperature) most influencing degradation rates .
Methodological Recommendations
Q. Protocol for optimizing synthetic yield and purity
Q. Best practices for stability studies under varying pH conditions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
